4-Ethyl-3-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWTENMZHZIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethyl 3 Fluorobenzoic Acid and Its Analogues
Established Synthetic Routes to 4-Ethyl-3-fluorobenzoic Acid
Established routes can be broadly categorized into direct approaches, which modify a pre-existing scaffold in one or two steps, and convergent multi-step syntheses, which build the molecule from simpler fragments.
Direct approaches aim to introduce the final functional group onto a molecule that already contains the other substituents.
Electrophilic Fluorination of 4-Ethylbenzoic Acid: A hypothetical direct route involves the electrophilic fluorination of 4-ethylbenzoic acid. The ethyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. Since the desired fluorination is at the 3-position (ortho to the ethyl group and meta to the carboxyl group), both groups direct to the same position. However, direct fluorination of such systems can be challenging due to the high reactivity of fluorinating agents and potential for side reactions. Reagents like Selectfluor would be candidates for such a transformation, though achieving high selectivity might be difficult.
Friedel-Crafts Ethylation of 3-Fluorobenzoic Acid: Another direct approach would be the Friedel-Crafts ethylation of 3-fluorobenzoic acid. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The desired C4 position is ortho to the fluorine and meta to the carboxyl group. This alignment could theoretically favor the formation of the target product. However, Friedel-Crafts reactions often face challenges with polysubstitution and catalyst inhibition by the carboxylic acid group.
Multi-step syntheses offer better control over regioselectivity by building the molecule sequentially. A plausible convergent route starts with a halogenated precursor, which allows for the introduction of the carboxylic acid group in a final step.
One such strategy involves the following sequence:
Starting Material: Begin with a commercially available and appropriately substituted benzene (B151609) ring, such as 1-bromo-2-fluoro-4-ethylbenzene.
Grignard Reagent Formation: Convert the brominated aromatic compound into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). tamu.edupressbooks.pub
Carboxylation: The resulting Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. libretexts.orgyoutube.com
Acidification: Subsequent acidic workup (e.g., with aqueous HCl) protonates the intermediate carboxylate salt to yield the final this compound. tamu.educhemguide.co.uk
This Grignard-based carboxylation is a classic and reliable method for converting aryl halides into benzoic acids. libretexts.org
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Convergent | 1-bromo-2-fluoro-4-ethylbenzene | 1. Grignard Formation2. Carboxylation | High regioselectivity; reliable final step. | Requires a specific, pre-functionalized starting material. |
| Direct (Hypothetical) | 4-Ethylbenzoic Acid | 1. Electrophilic Fluorination | Potentially fewer steps. | Low selectivity; harsh reaction conditions. |
| Direct (Hypothetical) | 3-Fluorobenzoic Acid | 1. Friedel-Crafts Ethylation | Potentially fewer steps. | Catalyst inhibition; risk of polysubstitution. |
Precursor Chemistry and Strategic Starting Materials for this compound Synthesis
Syntheses can commence from simpler aromatic compounds that contain one or two of the required substituents.
From 2-Fluoro-1-ethylbenzene: This precursor could be brominated to introduce a bromine atom, which can then be converted to the carboxylic acid. The directing effects of the ethyl (ortho, para) and fluoro (ortho, para) groups would likely lead to a mixture of isomers, requiring separation to isolate the desired 1-bromo-2-fluoro-4-ethylbenzene intermediate.
From 4-Ethyltoluene (B166476): Oxidation of the methyl group of 4-ethyltoluene would yield 4-ethylbenzoic acid. This could then be subjected to a nitration reaction. The nitro group could be introduced at the 3-position, followed by reduction to an amine, and finally, a Schiemann reaction (diazotization followed by treatment with tetrafluoroborate) to introduce the fluorine atom. This classic sequence is a well-established method for introducing fluorine into an aromatic ring.
Using a benzoic acid derivative as the starting material is a common strategy, as the carboxyl group can direct subsequent reactions or be protected during the synthesis.
From 4-Fluorobenzoic Acid: This commercially available precursor can be modified to introduce the ethyl group. researchgate.netdntb.gov.uabenthamdirect.com A multi-step sequence would be necessary, potentially involving nitration ortho to the fluorine, reduction of the nitro group, and conversion of the resulting amino group into an ethyl group via a Sandmeyer-type reaction or other modern cross-coupling methods.
From 3-Fluorobenzoic Acid: This starting material already has the fluorine in the correct position. chemicalbook.com The challenge lies in introducing the ethyl group at the C4 position. A directed ortho metalation (DoM) approach could be considered. rsc.orgresearchgate.netcapes.gov.brglobalauthorid.com The carboxylic acid group can direct lithiation to the C2 position. acs.orgscispace.com However, the fluorine atom also strongly directs lithiation to its ortho positions (C2 and C4). researchgate.netacs.org By carefully choosing the base (e.g., LDA or LTMP) and reaction conditions, it may be possible to selectively metalate the C4 position, followed by quenching with an ethylating agent like iodoethane. researchgate.net
| Precursor | Key Transformation | Associated Challenges |
| 4-Ethylbenzoic Acid | Nitration → Reduction → Schiemann Reaction | Multiple steps; handling of diazonium salts. |
| 3-Fluorobenzoic Acid | Directed Ortho Metalation → Ethylation | Controlling regioselectivity of metalation (C2 vs. C4). acs.org |
| 2-Fluoro-1-ethylbenzene | Halogenation → Grignard → Carboxylation | Controlling regioselectivity of initial halogenation. |
| 4-Fluorobenzoic Acid | Nitration → Reduction → Sandmeyer Reaction | Multiple steps; potential for side products. |
Advanced Fluorination Strategies for Benzoic Acid Derivatives
Recent advances in synthetic chemistry have provided powerful new tools for the fluorination of aromatic compounds, including benzoic acid derivatives. These methods often offer higher efficiency and selectivity compared to classical approaches.
Palladium-Catalyzed C-H Fluorination: Transition-metal catalysis has emerged as a powerful strategy for C-H bond functionalization. Palladium-catalyzed methods have been developed for the ortho-fluorination of benzoic acid derivatives. beilstein-journals.orgnih.govecust.edu.cn These reactions typically employ a directing group, such as a removable amide auxiliary, to guide the palladium catalyst to the C-H bond ortho to the carboxyl group. acs.orgresearchgate.netcapes.gov.br For a substrate like 4-ethylbenzoic acid, this would involve first converting the carboxylic acid to an appropriate amide, followed by Pd-catalyzed fluorination with an electrophilic fluorine source (e.g., NFSI or Selectfluor), and subsequent hydrolysis to reveal the fluorinated benzoic acid. beilstein-journals.orgacs.org
Copper-Catalyzed C-H Fluorination: Copper-catalyzed C-H fluorination has also been developed as a valuable alternative. chinesechemsoc.org Similar to palladium catalysis, these methods often use a directing group to achieve high regioselectivity. nih.govnih.govacs.org For instance, an 8-aminoquinoline (B160924) amide derivative of a benzoic acid can be fluorinated at the ortho position using a CuI catalyst and a fluoride (B91410) source like AgF. nih.govnih.gov This approach provides a direct route to ortho-fluorinated benzoic acids with excellent functional group tolerance. nih.gov
Decarboxylative Fluorination: In some cases, a carboxylic acid can be replaced by a fluorine atom. Photoinduced decarboxylative fluorination of benzoic acid derivatives using a copper catalyst and a fluoride source has been reported. chinesechemsoc.org While this would not be a direct route to the target molecule, it represents an advanced strategy within the broader chemistry of fluorinated benzoic acids. researchgate.net
These modern methods offer the potential for more direct and efficient syntheses of complex molecules like this compound, avoiding some of the multi-step sequences required by classical methods.
Electrophilic Fluorination Methodologies in Aromatic Systems
Electrophilic fluorination involves the reaction of an electron-rich aromatic system with an electrophilic fluorine source ("F+"). wikipedia.org This method is an alternative to traditional nucleophilic fluorination. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability, safety, and effectiveness. wikipedia.org
Prominent N-F reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and commercially available reagents like Selectfluor. wikipedia.orgbeilstein-journals.orgworktribe.com These reagents are capable of fluorinating a wide range of nucleophiles, including electron-rich aromatic compounds, enol ethers, and carbanions. wikipedia.orgbeilstein-journals.orgnih.gov For instance, Selectfluor can effectively fluorinate various ketones, thioethers, and aromatic substrates. acsgcipr.org While powerful, the fluorination of some aromatics, like anisole (B1667542) and toluene (B28343), with reagents such as NFSI may require high temperatures and neat conditions. beilstein-journals.org
The regioselectivity of electrophilic fluorination is a key consideration. In substituted benzenes, the directing effects of existing functional groups guide the position of the incoming fluorine atom. For a precursor to this compound, such as 4-ethylbenzoic acid, the ethyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) would influence the final position of the fluorine atom. Directing group-assisted C-H fluorination, often using transition metal catalysts, has emerged as a strategy to control regioselectivity. For example, copper-catalyzed methods have been developed for the ortho-fluorination of benzoic acid derivatives using directing auxiliaries. nih.govbeilstein-journals.org
Table 1: Common Electrophilic Fluorinating Agents and Their Applications
| Reagent | Abbreviation | Typical Substrates |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electron-rich aromatics, enol acetates, ketones, steroids. beilstein-journals.orgworktribe.com |
| N-Fluorobenzenesulfonimide | NFSI | Aryllithiums, enolates, some aromatic compounds. wikipedia.orgbeilstein-journals.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aryl Grignard reagents, aryllithiums. wikipedia.org |
Nucleophilic Fluorination Techniques for Fluorinated Aromatic Acids
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine into an aromatic ring, particularly for electron-deficient systems. cas.cnnih.gov The Halex (halogen exchange) reaction is a classic example, where a chloro or nitro group on an aromatic ring activated by electron-withdrawing groups is displaced by a fluoride ion. cas.cngoogleapis.com
The efficacy of this method depends heavily on the fluoride source and reaction conditions. Alkali metal fluorides like potassium fluoride (KF) are common, but their low solubility and nucleophilicity in aprotic solvents can necessitate high temperatures. psu.edu To overcome this, techniques such as using spray-dried KF or phase-transfer catalysts (e.g., tetraphenylphosphonium (B101447) bromide) are employed to enhance reactivity. psu.edu The choice of solvent is also critical; for example, the use of ionic liquids as solvents has been shown to increase yields and lower reaction temperatures for nucleophilic fluorination reactions. e-journals.in
For the synthesis of a compound like this compound, a plausible nucleophilic route could involve the fluorination of a precursor like 4-ethyl-3-chlorobenzoic acid or a derivative thereof. The presence of the electron-withdrawing carboxylic acid group would facilitate the SNAr reaction.
Table 2: Conditions for Nucleophilic Fluorination (Halex Reaction)
| Precursor Example | Fluorinating Agent | Catalyst/Solvent | Conditions | Product Example |
| 3,4-Dichlorobenzonitrile | Spray-dried KF | Tetraphenylphosphonium bromide / DMI | Reflux at 140°C, 6h | 3,4-Difluorobenzonitrile |
| 2,4-Dichloro-5-fluorobenzonitrile | Spray-dried KF | DMSO | - | 2-Chloro-4,5-difluorobenzonitrile google.com |
| Benzyl Bromide | KF-CaF₂ | Acetonitrile (B52724) | Reflux, 10h | Benzyl Fluoride psu.edu |
Applications of the Schiemann Reaction and its Modern Variants
The Balz-Schiemann reaction is a traditional and reliable method for synthesizing aryl fluorides from primary aromatic amines. vedantu.comwikipedia.org The process involves the diazotization of an aromatic amine with nitrous acid, followed by the introduction of fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt. byjus.comtestbook.com This intermediate is then thermally decomposed to yield the corresponding aryl fluoride. byjus.comtestbook.com This method is suitable for producing various fluorobenzene (B45895) derivatives, including 4-fluorobenzoic acid. vedantu.comtestbook.com
While effective, the classic Schiemann reaction can require high temperatures for decomposition and involves the isolation of potentially explosive diazonium salts. cas.cn Modern variations aim to mitigate these issues. Innovations include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can improve yields for certain substrates. wikipedia.org Another approach involves in situ diazotization using reagents like nitrosonium salts (e.g., [NO]SbF₆), avoiding the isolation of the diazonium intermediate. wikipedia.orgacs.org The use of different solvents, such as low- or non-polar options like chlorobenzene (B131634) or hexane, has also been shown to enable effective fluorination at lower temperatures. nih.govacs.org Furthermore, hypervalent iodine(III) catalysts have been developed to facilitate the reaction under milder conditions. cas.cn
Table 3: Comparison of Traditional and Modern Schiemann Reaction Variants
| Feature | Traditional Balz-Schiemann | Modern Variants |
| Fluoride Source | HBF₄ (forms [BF₄]⁻ salt) wikipedia.org | HBF₄, HPF₆, HSbF₆, [NO]SbF₆ wikipedia.org |
| Intermediate | Isolated diazonium tetrafluoroborate salt wikipedia.orgacs.org | Often generated in situ wikipedia.orgacs.org |
| Decomposition | Thermal, often at high temperatures (>100°C) cas.cn | Thermal (can be at lower temp, e.g., 80°C), photochemical nih.govcas.cnnumberanalytics.com |
| Catalysis | Typically uncatalyzed vedantu.com | Hypervalent iodine(III) catalysis cas.cn |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of a specific target like this compound involves systematically adjusting reaction parameters to maximize yield and purity while minimizing side reactions. Key factors include the choice of reagents, catalysts, solvent, temperature, and reaction time.
For instance, in a nucleophilic fluorination approach, optimization may involve screening different phase-transfer catalysts and solvents to improve the solubility and reactivity of the fluoride salt. researchgate.net Controlling temperature is crucial to prevent the formation of by-products.
In an electrophilic fluorination pathway, the choice of the "F+" reagent is critical, as their reactivity varies. nih.gov Optimization might involve testing reagents like Selectfluor or NFSI and adjusting the solvent and temperature to achieve the desired regioselectivity and conversion. beilstein-journals.orgworktribe.com
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com In the context of synthesizing fluorinated compounds, this involves moving away from toxic reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). numberanalytics.comnumberanalytics.com
Key principles of green fluorination include:
Safer Reagents : Utilizing less hazardous fluorinating agents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) is a primary strategy. numberanalytics.com Recent research has also focused on developing stable, non-hygroscopic fluorinating complexes from common salts like potassium fluoride, which are easier and safer to handle. bioengineer.org
Waste Reduction : Methods like C-H activation can introduce fluorine atoms directly, eliminating the need for pre-functionalized substrates and reducing the number of synthetic steps, which aligns with the principle of atom economy. mdpi.com
Energy Efficiency : Developing reactions that proceed under milder conditions, such as lower temperatures, reduces energy consumption. numberanalytics.com Catalytic methods, including those using hypervalent iodine or transition metals, can lower the activation energy for reactions like the Schiemann or C-H fluorination. nih.govcas.cn
Alternative Energy Sources : Electrochemical and photochemical fluorination methods are emerging as greener alternatives, as they can reduce the need for chemical reagents. numberanalytics.comnumberanalytics.com
Renewable Solvents : The use of environmentally benign solvents, or even performing reactions in water, is an active area of research. mdpi.com
The Halex reaction, while useful, is often considered environmentally challenging due to incomplete conversions and the generation of large amounts of toxic wastewater, making greener alternatives highly desirable. googleapis.com
Continuous Flow Synthesis Techniques for Fluorinated Benzoic Acid Intermediates
Continuous flow chemistry, which utilizes microreactors or other flow systems, offers significant advantages for the synthesis of chemical intermediates, including safety, efficiency, and scalability. pharmablock.comjst.go.jp These benefits are particularly relevant for hazardous reactions like diazotizations and certain fluorinations. pharmablock.com
Flow reactors provide superior heat and mass transfer compared to batch processes, allowing for precise control over reaction parameters like temperature, pressure, and residence time. pharmablock.comanton-paar.com This enhanced control is critical for managing highly exothermic reactions and for handling unstable intermediates, such as diazonium salts, which are common in the Schiemann reaction. pharmablock.comresearchgate.net By generating and consuming these hazardous intermediates in situ within the flow system, the risk of accumulation and potential explosion is dramatically reduced. pharmablock.comresearchgate.net
This technology has been successfully applied to:
The Schiemann Reaction : Continuous flow protocols have been developed that eliminate the need to isolate aryl diazonium salts, enabling the fluorination of a wide array of amines with improved safety and efficiency. researchgate.netresearchgate.net Reaction times can be reduced from hours to seconds or minutes. researchgate.net
Grignard Reactions and Carboxylations : The synthesis of fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, has been achieved in high yield using a continuous microflow process involving the generation of an unstable Grignard reagent followed by its reaction with CO₂. researchgate.net
Direct Fluorination : Microflow systems allow for the safe use of potent reagents like fluorine gas, preventing byproduct formation through efficient heat management. jst.go.jpresearchgate.net
Recent advances even include the use of 3D-printed, tailor-made microreactors designed for specific, challenging organic reactions, demonstrating the growing sophistication and application of this technology. anton-paar.com
Derivatization and Reaction Pathways of 4 Ethyl 3 Fluorobenzoic Acid
Esterification Reactions of the Carboxylic Acid Moiety of 4-Ethyl-3-fluorobenzoic Acid.globalscientificjournal.combenchchem.comorgsyn.orgresearchgate.net
The carboxylic acid group of this compound can be converted to its corresponding ester through various esterification methods. A common laboratory-scale procedure involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For instance, the synthesis of ethyl 4-fluorobenzoate (B1226621) from 4-fluorobenzoic acid is achieved by refluxing with absolute ethanol (B145695) and H₂SO₄ for 7-8 hours. globalscientificjournal.comorgsyn.org After the reaction, unreacted acid is typically removed by washing with a sodium carbonate solution. globalscientificjournal.com
Another approach involves the use of coupling agents. For example, the synthesis of propargyl 4-fluorobenzoate can be accomplished by reacting 4-fluorobenzoic acid with propargyl alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate (B1210297). nih.gov
Furthermore, heterogeneous catalysts have been explored for the esterification of fluorinated aromatic carboxylic acids. UiO-66-NH₂, a metal-organic framework, has been demonstrated as an effective catalyst for the methyl esterification of fluorinated benzoic acids using methanol, significantly reducing reaction times compared to traditional methods like the BF₃·MeOH complex. researchgate.net The reaction is typically carried out at elevated temperatures (e.g., 150°C) in a sealed vessel. researchgate.net
Table 1: Examples of Esterification Reactions
| Reactant | Reagent/Catalyst | Product | Reference |
| 4-Fluorobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-fluorobenzoate | globalscientificjournal.comorgsyn.org |
| 4-Fluorobenzoic acid | Propargyl alcohol, DCC, DMAP | Propargyl 4-fluorobenzoate | nih.gov |
| Fluorinated benzoic acids | Methanol, UiO-66-NH₂ | Methyl esters of fluorinated benzoic acids | researchgate.net |
Amidation and Peptide Coupling Reactions Involving this compound.nottingham.ac.ukfishersci.itbenchchem.combachem.com
The carboxylic acid functionality of this compound allows for its participation in amidation and peptide coupling reactions to form amide bonds. These reactions are fundamental in the synthesis of a wide range of molecules, including potential pharmaceuticals. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. iris-biotech.de
A common strategy involves the use of coupling reagents. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (DCC), are frequently employed to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. fishersci.it This intermediate then readily reacts with an amine to produce the corresponding amide. fishersci.it The synthesis of 4-bromo-3-fluoro-N-(2-hydroxyethyl)benzamide, for example, is achieved by reacting 4-bromo-3-fluorobenzoic acid with 2-aminoethanol using EDCI as a coupling agent, often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
For peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization. bachem.comcreative-peptides.com Other modern coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which offer high coupling efficiency. bachem.comcreative-peptides.com Silane-mediated amidation has also been explored as a metal-free alternative for the formation of amides from carboxylic acids. nottingham.ac.uk
Table 2: Common Reagents for Amidation and Peptide Coupling
| Reagent Class | Examples | Function | Reference |
| Carbodiimides | EDCI, DCC, DIC | Activate carboxylic acids to form O-acylisourea intermediates | fishersci.itcreative-peptides.com |
| Additives | HOBt, HOAt | Suppress racemization and side reactions | fishersci.itcreative-peptides.com |
| Phosphonium Salts | PyBOP | Coupling reagent | bachem.com |
| Uronium Salts | HBTU, HATU | Coupling reagent | fishersci.itcreative-peptides.com |
Electrophilic Aromatic Substitution Reactions of this compound
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comscribd.com The regioselectivity of this reaction is directed by the existing substituents: the ethyl group, the fluorine atom, and the carboxylic acid group.
Activating/Deactivating Effects: The ethyl group is an activating group, meaning it increases the rate of EAS compared to benzene and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom and the carboxylic acid group are deactivating groups, making the ring less reactive towards electrophiles. youtube.com Halogens are generally ortho, para-directing, while the carboxylic acid group is a meta-director. youtube.com
Directing Effects: The positions on the ring are influenced by the combined electronic effects of the three substituents. The fluorine atom at position 3 and the ethyl group at position 4 will influence the substitution pattern. The carboxylic acid at position 1 is a strong deactivating, meta-directing group. The fluorine atom is a deactivating, ortho, para-director, and the ethyl group is an activating, ortho, para-director. The ultimate position of substitution will depend on the specific reaction conditions and the nature of the electrophile.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. youtube.comlumenlearning.com For example, the nitration of benzene involves the formation of the nitronium ion (NO₂⁺) as the active electrophile. scribd.com The substitution pattern on this compound would be a complex outcome of the directing effects of the existing groups.
Nucleophilic Aromatic Substitution Reactions on this compound Derivatives.benchchem.comgoogle.compressbooks.pubscribd.com
While electrophilic substitution is more common for many benzene derivatives, nucleophilic aromatic substitution (SNAᵣ) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. pressbooks.pubscribd.com The fluorine atom in this compound derivatives can act as a leaving group in SNAᵣ reactions.
The presence of electron-withdrawing groups, such as a nitro group or even another halogen, positioned ortho or para to the leaving group, is typically required to activate the ring for nucleophilic attack. pressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com In the case of this compound derivatives, the carboxylic acid group (or its ester or amide derivative) and the fluorine atom itself are electron-withdrawing, which can facilitate nucleophilic attack.
For instance, in compounds like ethyl 4-bromo-3-fluorobenzoate, the bromine atom can undergo nucleophilic displacement, influenced by the electron-withdrawing fluorine at the adjacent position. It has been noted that the presence of a fluorine atom ortho to a carboxyl function can render the carboxylate less susceptible to nucleophilic attack, allowing for selective substitution on the ring without the need for protecting the acid function. google.com Reactions are often carried out with strong nucleophiles under specific conditions. pressbooks.pubscribd.com
Functional Group Transformations Adjacent to the Benzoic Acid Core
Chemical Modifications of the Ethyl Substituent
The ethyl group attached to the benzene ring can undergo various chemical transformations. One common reaction is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl group to a carboxylic acid group. This reaction typically proceeds at the benzylic position, the carbon atom directly attached to the aromatic ring. Another potential reaction is side-chain halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with light or a radical initiator), to introduce a halogen at the benzylic position. youtube.com
Reactions Involving the Fluorine Atom and its Chemical Transformations
The fluorine atom on the aromatic ring is generally quite stable and less reactive as a leaving group in nucleophilic aromatic substitution compared to other halogens like chlorine or bromine, unless the ring is highly activated by other electron-withdrawing groups. pressbooks.pub However, under certain conditions, it can be displaced by strong nucleophiles. For example, nucleophiles such as hydroxide (B78521) ions or amines can potentially replace the fluorine atom, although this often requires harsh reaction conditions. The fluorine atom's high electronegativity also influences the reactivity of the entire molecule, affecting the acidity of the carboxylic acid and the electron density of the aromatic ring. innospk.com
Synthesis of Heterocyclic Derivatives from this compound Precursors
The structural framework of this compound, featuring a carboxylic acid group, a fluorine atom, and an ethyl group on a benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds. The reactivity of the carboxyl group is central to these transformations, allowing for the construction of complex molecular architectures, including those with potential biological significance.
A foundational step in the synthesis of many nitrogen-containing heterocycles from this compound is its conversion into hydrazide-hydrazone derivatives. This multi-step process typically begins with the activation of the carboxylic acid, followed by reaction with hydrazine (B178648), and subsequent condensation with an aldehyde or ketone.
The general synthetic pathway involves:
Esterification: The process is initiated by converting this compound into its corresponding ester, commonly an ethyl or methyl ester. This is typically achieved by refluxing the acid in an alcohol (like ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). globalscientificjournal.com
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (B1144303) (H₂N-NH₂·H₂O), often in an alcoholic solvent. globalscientificjournal.com This reaction displaces the alkoxy group of the ester to form 4-ethyl-3-fluorobenzohydrazide. The progress of this reaction is monitored until the solid hydrazide product precipitates. globalscientificjournal.com
Condensation to Hydrazone: The synthesized hydrazide is then condensed with various aromatic or aliphatic aldehydes or ketones. This reaction, usually catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, yields the final hydrazide-hydrazone conjugate. researchgate.netmdpi.com This step introduces a new substituent (R) and creates the characteristic C=N-NH-C=O linkage.
A series of hydrazide-hydrazones based on the related 4-fluorobenzoic acid have been synthesized and characterized for their potential antituberculosis activity. nih.gov
Table 1: General Synthesis Pathway for Hydrazide-Hydrazone Formation
| Step | Reagents & Conditions | Intermediate/Product |
| 1. Esterification | This compound, Ethanol, conc. H₂SO₄ (cat.), Reflux | Ethyl 4-ethyl-3-fluorobenzoate |
| 2. Hydrazinolysis | Ethyl 4-ethyl-3-fluorobenzoate, Hydrazine hydrate, Ethanol, Stirring/Reflux | 4-Ethyl-3-fluorobenzohydrazide |
| 3. Condensation | 4-Ethyl-3-fluorobenzohydrazide, Aldehyde/Ketone (R-CHO/R-COR'), Acetic acid (cat.), Ethanol, Reflux | N'-(Alkylidene/Arylmethylene)-4-ethyl-3-fluorobenzohydrazide (Hydrazone) |
The hydrazide-hydrazone derivatives of this compound are key intermediates for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles. The synthesis is typically achieved through oxidative cyclization.
A common and effective method involves using iodine in the presence of a base. researchgate.netresearchgate.net The hydrazone, derived from 4-ethyl-3-fluorobenzohydrazide, is treated with iodine and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This reaction induces an intramolecular cyclization with the elimination of water and hydrogen iodide, forming the stable 1,3,4-oxadiazole (B1194373) ring. This method has been successfully applied to synthesize a variety of substituted 1,3,4-oxadiazoles from hydrazones of the related 4-fluorobenzoic acid. researchgate.netresearchgate.net Another approach involves refluxing the precursor hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide, which leads to the formation of a 5-thioxo-1,3,4-oxadiazole derivative. globalscientificjournal.com
Table 2: Common Methods for Cyclization to 1,3,4-Oxadiazoles
| Method | Reagents & Conditions | Product Type |
| Oxidative Cyclization | Hydrazone, Iodine (I₂), Potassium Carbonate (K₂CO₃), DMSO | 2,5-Disubstituted-1,3,4-oxadiazole |
| Thioxo-oxadiazole Formation | Hydrazide, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol, Reflux | 5-(4-Ethyl-3-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
Beyond oxadiazoles, the this compound scaffold can be used to synthesize other important heterocyclic systems.
Oxazoles: A direct method for synthesizing 4,5-disubstituted oxazoles from carboxylic acids has been developed. nih.gov This involves activating the carboxylic acid (such as 3-fluorobenzoic acid in the study) with a triflylpyridinium reagent, followed by reaction with an isocyanoacetate. nih.gov This approach avoids the pre-formation of more reactive derivatives like acid chlorides and demonstrates broad substrate scope, suggesting its applicability to this compound for producing highly functionalized oxazoles. nih.gov
Other Nitrogen Heterocycles: The reactivity of benzoic acid derivatives is fundamental to the synthesis of numerous nitrogen heterocycles. For instance, anthranilic acid (2-aminobenzoic acid) and its derivatives are precursors to quinazolines and benzodiazepines. ki.se While this compound lacks the ortho-amino group of anthranilic acid, its functionalization through nitration followed by reduction could yield an amino derivative, opening pathways to similar fused heterocyclic systems.
Other Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles often involves intramolecular cyclization reactions. pku.edu.cnbeilstein-journals.org For example, the reaction of benzoxepine-4-carboxylates with dihaloalkanes can produce various fused oxygen heterocycles like naphtho researchgate.netCurrent time information in Bangalore, IN.-dioxoles and Current time information in Bangalore, IN.jmchemsci.com-dioxines. rsc.org By functionalizing the ethyl group or the aromatic ring of this compound to introduce appropriate hydroxyl or other nucleophilic groups, similar intramolecular strategies could be employed to construct novel oxygen-containing heterocyclic structures.
Co-crystallization and Supramolecular Assembly of this compound
Co-crystallization is a technique used to design solid-state materials with modified physicochemical properties by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a specific stoichiometric ratio. eurjchem.com The components in the resulting co-crystal are held together by non-covalent interactions, primarily hydrogen bonds.
The supramolecular assembly of this compound is dictated by the interplay of its functional groups. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), making it highly likely to form robust hydrogen-bonded synthons. The fluorine atom can act as a weak hydrogen bond acceptor, participating in C–H···F interactions, while the aromatic ring can engage in π–π stacking interactions. researchgate.net
Studies on structurally related molecules provide insight into the expected behavior of this compound. For example, the co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazol is stabilized by a network of N–H···O and O–H···O hydrogen bonds, forming complex supramolecular structures. eurjchem.comeurjchem.com Similarly, co-crystallization experiments involving 4-(4-methoxyphenyl)piperazine and various substituted benzoic acids, including 4-fluorobenzoic acid, resulted in salts where N–H···O and O–H···O hydrogen bonds were the primary interactions driving the assembly into chains and more complex frameworks. iucr.org
Table 3: Crystallographic Data for an Analogous Co-crystal: 4-Fluorobenzoic Acid with 2-Aminobenzothiazol eurjchem.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7869(14) |
| b (Å) | 4.0326(5) |
| c (Å) | 27.625(3) |
| β (°) | 92.731(10) |
| Volume (ų) | 1311.6(3) |
| Z (formula units/cell) | 4 |
| Key Interactions | N–H···O and O–H···O hydrogen bonds |
Advanced Spectroscopic and Analytical Characterization of 4 Ethyl 3 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Ethyl-3-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the carboxylic acid proton.
Aromatic Region: The three aromatic protons would appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern (1,2,4-trisubstituted) and the coupling of the protons to each other and to the fluorine atom would result in a complex splitting pattern.
Ethyl Group: The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet, resulting from coupling to the three methyl protons, would likely be observed around 2.7 ppm. The triplet, due to coupling with the two methylene protons, would appear further upfield, around 1.2 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | >10 | broad s |
| Aromatic-H | 7.0 - 8.0 | m |
| -CH₂- | ~2.7 | q |
| -CH₃ | ~1.2 | t |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
Aromatic Carbons: The six aromatic carbons would appear in the region of 110-165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJCF).
Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group would be found around 20-30 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, typically below 20 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C =O | 165 - 175 |
| Aromatic C -F | 155 - 165 (d, ¹JCF) |
| Aromatic C -H & C -C | 110 - 140 |
| -C H₂- | 20 - 30 |
| -C H₃ | <20 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to its electronic environment. For aromatic fluorides, the chemical shift typically appears in a range of -100 to -130 ppm relative to a standard like CFCl₃. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.
C=C Stretch: Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption band in the range of 1250-1000 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Aromatic | C-H Stretch | >3000 |
| Aliphatic | C-H Stretch | <3000 |
| Carbonyl | C=O Stretch | ~1700 (strong) |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Fluoroalkane | C-F Stretch | 1000 - 1250 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
The molecular weight of this compound (C₉H₉FO₂) is 168.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168.
Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). For this compound, fragmentation of the ethyl group is also expected, such as the loss of a methyl radical (-CH₃, m/z 15) to give a fragment at m/z 153, or the loss of an ethyl radical (-CH₂CH₃, m/z 29) to give a fragment at m/z 139.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would confirm the molecular formula C₉H₉FO₂ by matching the experimentally determined exact mass to the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of this compound and providing insights into its structure through fragmentation analysis. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a fine, heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.
For this compound, with a molecular weight of 168.16 g/mol , analysis in negative ion mode is typical due to the acidic nature of the carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion. nih.gov The resulting mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 167.1. Analysis in positive ion mode might show the protonated molecule [M+H]⁺ at m/z 169.1 or adducts with sodium [M+Na]⁺. rsc.orgprolekare.czcdc.gov
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. For instance, the loss of the carboxylic acid group (COOH) is a common fragmentation pathway for benzoic acid derivatives.
Table 1: Expected ESI-MS Data for this compound
| Ionization Mode | Ion Type | Calculated m/z | Common Adducts/Fragments |
| Negative | [M-H]⁻ | 167.1 | - |
| Positive | [M+H]⁺ | 169.1 | [M+Na]⁺ |
Note: The actual observed m/z values may vary slightly depending on instrument calibration and resolution.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. iastate.eduscribd.com By irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce the three-dimensional arrangement of atoms within the crystal lattice.
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. scribd.com This technique requires a high-quality single crystal of this compound, typically between 30 and 300 microns in size. scribd.combyu.edu The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of each atom in the molecule.
Table 2: Illustrative Single-Crystal XRD Parameters (Hypothetical for this compound)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11-12 |
| b (Å) | ~4-5 |
| c (Å) | ~27-28 |
| β (°) | ~92-93 |
| Volume (ų) | ~1300-1400 |
| Z (molecules/unit cell) | 4 |
Note: These values are hypothetical and based on a related fluorobenzoic acid derivative. Actual values would need to be determined experimentally.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, which consists of many small, randomly oriented crystallites. iastate.edu The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. ncl.ac.ukgovinfo.govresearchgate.net
For this compound, PXRD is essential for:
Phase Identification: Comparing the experimental PXRD pattern to a reference pattern (either from a database or simulated from single-crystal data) confirms the identity of the synthesized material. govinfo.gov
Purity Assessment: The presence of sharp peaks corresponding to impurities or different polymorphic forms can be detected. ncl.ac.ukresearchgate.net Amorphous content would be indicated by a broad halo in the pattern. researchgate.net
Crystallinity Determination: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the material. Broader peaks can indicate smaller crystallite sizes or lattice strain. ntu.edu.tw
A typical PXRD analysis would involve scanning the sample over a range of 2θ angles, for example, from 5° to 50°. The resulting diffractogram would display a series of peaks at specific 2θ values, which are characteristic of the crystal structure of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound. rsc.org In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with an acid modifier like phosphoric or formic acid. sielc.comsielc.com
When a solution of crude this compound is injected into the HPLC system, it and any impurities are separated based on their relative affinities for the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. A UV detector is commonly used for analysis, as the benzene (B151609) ring in the molecule absorbs UV light. mpg.de
A successful HPLC method would show a sharp, symmetrical peak for this compound at a specific retention time, well-resolved from any impurity peaks. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Purity is often reported as a percentage of the total peak area. For many fluorobenzoic acids, detection limits in the nanogram per milliliter range can be achieved, especially when coupled with mass spectrometry (LC-MS). researchgate.net
Table 3: Representative HPLC Parameters for Analysis of Fluorobenzoic Acids
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with Formic Acid |
| Detection | UV (e.g., 230 or 254 nm) or MS |
| Flow Rate | 1.0 mL/min |
Note: Specific retention times and mobile phase compositions would need to be optimized for this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively for monitoring the progress of chemical reactions and for preliminary purity checks. ualberta.ca A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org
To monitor a reaction synthesizing this compound, small aliquots of the reaction mixture are spotted onto the baseline of a TLC plate at different time intervals. globalscientificjournal.com Spots of the starting materials and the expected product are also applied as references. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. globalscientificjournal.com The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity.
The separated spots are visualized, often under a UV lamp where compounds with a UV chromophore (like the benzene ring in this compound) will appear as dark spots. orgsyn.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. The disappearance of starting material spots and the appearance of a new spot corresponding to the product's Rf value indicate the reaction's progression. A pure sample of this compound should ideally show a single spot on the developed TLC plate. ualberta.ca
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. However, for a compound like this compound, direct analysis by GC-MS is challenging due to its low volatility, a common characteristic of carboxylic acids. To overcome this limitation, the acid must first be converted into a more volatile derivative.
This derivatization process typically involves an esterification reaction, where the carboxylic acid group (-COOH) is transformed into an ester. Common derivatizing agents for this purpose include methanolic solutions containing catalysts like boron trifluoride (BF₃·MeOH), which convert the carboxylic acid into its corresponding methyl ester. nih.gov This process significantly increases the volatility of the analyte, making it suitable for gas chromatography.
Once derivatized, the sample is injected into the GC, where it is vaporized. The volatile derivatives are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules, which then fragment in a reproducible pattern. The resulting mass spectrum provides a unique "fingerprint" for the derivative, allowing for its definitive identification by comparing the fragmentation pattern to spectral libraries or by interpretation. The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the methoxy (B1213986) group or the entire carboxylate group.
While specific experimental data for this compound is not widely published, the general methodology for analyzing fluorobenzoic acids via GC-MS after derivatization is well-established. nih.govresearchgate.net
Table 1: Representative GC-MS Data for a Volatile Derivative (Methyl 4-Ethyl-3-fluorobenzoate) This table is illustrative, showing expected data for a common derivative.
| Parameter | Value/Description |
| Derivative | Methyl 4-ethyl-3-fluorobenzoate |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Retention Time (t_R) | Dependent on specific column and conditions |
| Key Mass Fragments (m/z) | 182 (M⁺, Molecular Ion), 151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺) |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like sulfur and halogens) present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance, ensuring its stoichiometric integrity.
For this compound, with the molecular formula C₉H₉FO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Oxygen: ~15.999 u). The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (e.g., CO₂, H₂O) are separated and quantified, allowing for the calculation of the percentage composition of each element.
The experimentally determined percentages are then compared against the calculated theoretical values. A close agreement between the experimental and theoretical data confirms the purity and the assigned molecular formula of the compound. This verification is a standard procedure in chemical synthesis and characterization. asianpubs.orgrsc.org
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Theoretical Mass % |
| Carbon | C | 12.011 | 9 | 108.099 | 64.32% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.40% |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.30% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.03% |
| Total | C₉H₉FO₂ | - | - | 168.167 | 100.00% |
Based on a comprehensive search for scientific literature and data, there are currently no specific published computational chemistry or theoretical investigation studies available for the compound This compound .
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested in the outline, which include:
Density Functional Theory (DFT) Studies:
Geometry Optimization and Conformational Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Electrostatic Potential Surface (EPS) Mapping
Vibrational Frequency Calculations
Molecular Docking Simulations:
Elucidation of Enzyme Binding Mechanisms
Generating content for these sections without specific research on this compound would be speculative and would not meet the required standards of scientific accuracy.
While computational studies have been performed on related benzoic acid derivatives, the user's instructions to focus solely on this compound prevent the inclusion of data from these other compounds. Further research and publication in the field of computational chemistry are needed to provide the specific data requested for this particular molecule.
Computational Chemistry and Theoretical Investigations of 4 Ethyl 3 Fluorobenzoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Modeling of Receptor-Ligand Interactions
The modeling of receptor-ligand interactions is a cornerstone of computational drug discovery and molecular biology. This process seeks to predict the binding mode and affinity of a small molecule (ligand), such as 4-Ethyl-3-fluorobenzoic acid, to a biological target, typically a protein receptor. While no specific receptor-ligand interaction models for this compound have been detailed in the reviewed scientific literature, the general principles can be discussed.
These interactions are primarily governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a molecule like this compound, the carboxylic acid group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. The fluorine atom can also participate in hydrogen bonding and alter the electronic properties of the benzene (B151609) ring, while the ethyl group contributes to hydrophobic interactions.
In studies of other small molecule carboxylic acids, such as in the context of hydroxy-carboxylic acid receptors, the carboxyl group often forms critical salt bridges with positively charged amino acid residues like arginine within the receptor's binding pocket. nih.gov The aromatic ring typically engages in pi-stacking or hydrophobic interactions with aromatic or aliphatic residues. The specific orientation and binding energy would be determined by the collective contribution of these interactions. Computational docking simulations would be the primary tool to predict these interactions for this compound with a given receptor.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent molecules.
Although no specific QSAR models have been published for this compound, studies on other benzoic acid derivatives provide a framework for how such a model might be developed. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity is influenced by properties such as hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, a QSAR study on the toxicity of benzoic acids to various aquatic organisms showed that toxicity could be predicted using descriptors like the logarithm of the partition coefficient (log P) and the acid dissociation constant (pKa).
For a series of compounds including this compound, a QSAR model would be built by first calculating a variety of molecular descriptors. These can be categorized as follows:
Electronic Descriptors: Related to the electron distribution (e.g., partial charges, dipole moment). The fluorine atom in this compound would significantly influence these properties.
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area). The ethyl group would be a major contributor here.
Hydrophobic Descriptors: Related to the molecule's affinity for non-polar environments (e.g., log P).
Topological Descriptors: Numerical representations of the molecular structure.
Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates these descriptors to the observed biological activity.
| Descriptor Type | Examples | Potential Influence of Substituents in this compound |
|---|---|---|
| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | The electronegative fluorine atom significantly alters the electronic landscape of the aromatic ring. |
| Steric | Molecular weight, van der Waals volume, surface area | The ethyl group adds bulk and influences the overall shape and size of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The ethyl group increases hydrophobicity, while the fluorine and carboxylic acid groups have a more complex influence. |
| Topological | Connectivity indices, shape indices | These descriptors provide a numerical representation of the molecular graph, including branching and cyclicity. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not available in the literature, the methodology is broadly applicable. MD simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its dynamic behavior within a receptor binding site.
In a typical MD simulation of a small molecule like this compound in a solvent (e.g., water), the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a certain period. This allows for the observation of dynamic processes such as conformational changes (e.g., rotation around the C-C bond of the ethyl group or the C-COOH bond) and the formation and breaking of hydrogen bonds with surrounding water molecules.
Studies on other substituted benzoic acids have used MD simulations to investigate their self-association in different solvents, revealing the formation of hydrogen-bonded dimers in apolar solvents and π-π stacking interactions in polar solvents. ucl.ac.ukacs.org For this compound, MD simulations could similarly elucidate its aggregation behavior and solvation properties. When combined with a receptor structure, MD simulations can reveal the stability of the ligand-receptor complex, the role of specific amino acid residues in binding, and the influence of the ligand on the receptor's conformational dynamics.
Mechanistic Insights into Chemical Reactions and Transformations
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides valuable tools for elucidating reaction pathways, identifying transition states, and calculating reaction energies. For this compound, while specific mechanistic studies are scarce, its reactivity can be predicted based on the known chemistry of benzoic acids and the electronic effects of its substituents.
The carboxylic acid group can undergo reactions such as esterification, amidation, and reduction. The aromatic ring is susceptible to electrophilic aromatic substitution. The fluorine and ethyl substituents will influence the rate and regioselectivity of these reactions. The fluorine atom, being electron-withdrawing through its inductive effect but electron-donating through resonance, and the ethyl group, being electron-donating, will affect the electron density of the aromatic ring and thus its reactivity towards electrophiles.
Computational studies on the reaction of benzoic acid with radicals like OH, NO3, and SO4- have shown that the potential barriers for addition reactions are lower than for abstraction reactions. nih.govscispace.comresearchgate.net Such studies, if applied to this compound, could predict its atmospheric degradation pathways. Density Functional Theory (DFT) is a common computational method used for such mechanistic investigations, allowing for the calculation of the geometries and energies of reactants, transition states, and products.
Computed Properties of this compound
The following table presents some computed molecular properties for this compound, which are foundational for the computational studies discussed above.
| Property | Value |
|---|---|
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.17 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 168.05865713 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 12 |
| Complexity | 184 |
Applications of 4 Ethyl 3 Fluorobenzoic Acid in Specialized Chemical Fields
Applications in Medicinal Chemistry and Pharmaceutical Intermediates
The strategic placement of the ethyl and fluoro groups on the benzoic acid framework makes 4-Ethyl-3-fluorobenzoic acid a valuable intermediate in the design and synthesis of new therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the ethyl group can provide specific steric interactions with biological targets. The carboxylic acid function serves as a convenient handle for further chemical modifications.
An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended health effect. The synthesis of APIs is often a complex, multi-step process that relies on specialized chemical precursors. This compound is classified as a pharmaceutical intermediate, indicating its role as a starting material or key building block in the manufacturing pathway of APIs. While specific APIs derived directly from this compound are not extensively detailed in publicly available literature, its utility lies in its incorporation into larger, more complex molecules designed for therapeutic purposes. The synthesis process for APIs involves numerous chemical transformations where intermediates like this compound are essential for constructing the final molecular architecture.
The search for novel bioactive chemical entities is a cornerstone of drug discovery. The strategy often involves synthesizing libraries of related compounds by modifying a central scaffold, a process known as molecular hybridization. This compound is an ideal candidate for such endeavors. Its structure can be systematically modified to explore the structure-activity relationships (SAR) of a new chemical series.
For example, research on related fluorobenzoic acids has shown that derivatization into hydrazide hydrazones can yield compounds with significant biological potential. This approach highlights a common strategy where the carboxylic acid group of a substituted benzoic acid is converted into other functional groups to generate novel molecules for biological screening. The presence of the fluorine atom in these scaffolds is often crucial for their bioactivity.
Derivatives of substituted benzoic acids are actively investigated as inhibitors of various enzymes, playing a role in modulating biological pathways. Small molecule inhibitors can have therapeutic potential in a range of diseases, including cancer and inflammatory conditions.
Research into related compounds has identified potent enzyme inhibitors:
Slingshot Phosphatase Inhibitors : Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases. These enzymes are involved in cytoskeleton dynamics, and their inhibition has therapeutic potential against cancers. One of the top compounds identified, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, demonstrated an inhibition constant (Ki) of approximately 4 μM and was shown to inhibit cell migration.
Carboxylesterase Inhibitors : Symmetrical fluorobenzils, which can be synthesized from fluorinated precursors, have been shown to be excellent inhibitors of mammalian carboxylesterases (CEs). These enzymes are responsible for the detoxification of xenobiotics and the metabolism of various drugs. The inhibition of CEs can be used to modulate the biological activity and prolong the active time of certain drugs.
These examples demonstrate that the fluorinated benzoic acid scaffold is a promising starting point for developing specific enzyme inhibitors.
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Research has shown that derivatives of fluorobenzoic acids can possess significant antioxidant capabilities. A study on Schiff bases and 1,3,4-oxadiazole (B1194373) analogs synthesized from 4-fluorobenzoic acid demonstrated potent free radical scavenging activity when tested using the DPPH (1,1-diphenyl-1-picrylhydrazyl) method.
Several of the synthesized Schiff bases showed antioxidant activity comparable to the standard, Vitamin C. The results indicate that modifying the carboxylic acid group of 4-fluorobenzoic acid into different heterocyclic structures can yield compounds with strong antioxidant potential.
| Compound ID | Compound Type | IC₅₀ (μM) |
|---|---|---|
| Standard | Vitamin C | 19.39 ± 12.57 |
| 4f | Schiff Base | 25.57 ± 7.41 |
| 4b | Schiff Base | 34.77 ± 1.03 |
| 4a | Schiff Base | 40.90 ± 1.92 |
| 5a | 1,3,4-Oxadiazole | 52.67 ± 4.98 |
The rise of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Benzoic acid and its derivatives have long been a focus of this research.
Antibacterial Potential : Studies on fluorobenzoylthiosemicarbazides, synthesized from fluorobenzoylhydrazides, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds showed minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. Furthermore, modifying 4-aminobenzoic acid into Schiff bases has been shown to confer antibacterial and potent broad-spectrum antifungal properties. A related compound, 4-ethoxybenzoic acid, has been found to inhibit biofilm formation in Staphylococcus aureus and increase the biofilm's sensitivity to the antibiotic vancomycin.
Antifungal Research : Benzoic acid analogs have shown antifungal activity against various species of Aspergillus. Structure-activity analysis revealed that the addition of certain groups to the aromatic ring could increase antifungal efficacy. The synthesis of hydrazide hydrazones from 4-fluorobenzoic acid has been specifically explored as a route to potential antimicrobial agents. These findings underscore the potential of using this compound as a scaffold to develop new analogs with antimicrobial or antifungal properties.
Many anticancer agents are derived from heterocyclic scaffolds, and substituted benzoic acids serve as key precursors in their synthesis. Research into compounds structurally related to this compound has revealed promising anticancer activity.
Fluorinated 2-aryl benzothiazole (B30560) derivatives have been evaluated for their anti-tumor activities against human breast adenocarcinoma cell lines (MCF-7). Compounds with hydroxyl substituents on the phenyl ring exhibited potent activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) as low as 0.4 µM. The synthesis of these benzothiazoles can utilize fluorinated precursors, highlighting a potential application pathway for compounds like this compound. Additionally, as mentioned previously, the development of Slingshot phosphatase inhibitors from substituted benzoic acids represents a targeted approach to cancer therapy by inhibiting cell migration.
Contributions to Agrochemical Development
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in the development of agrochemicals to enhance their efficacy and metabolic stability. While direct evidence of this compound's use is not widely documented, its structural motifs are relevant to this field.
Synthesis of Agrochemical Precursors and Building Blocks
Fluorinated benzoic acids are recognized as valuable intermediates in the synthesis of more complex, biologically active molecules. The carboxylic acid functionality of this compound can be readily converted into esters, amides, or other functional groups, making it a potential building block for a range of agrochemical candidates. The specific substitution pattern of the ethyl and fluoro groups could impart desired lipophilicity and electronic properties to the final active ingredient, potentially influencing its interaction with biological targets and its movement within plant or pest systems.
Design and Development of Next-Generation Crop Protection Agents
The development of novel herbicides, fungicides, and insecticides often involves the exploration of new chemical scaffolds. Fluorine-containing compounds can exhibit enhanced biological activity due to the unique properties of the fluorine atom, including its high electronegativity and ability to form strong bonds with carbon. While research specifically citing this compound in the development of next-generation crop protection agents is not prominent, its potential as a precursor for such agents remains a plausible area of investigation for agrochemical research and development.
Advanced Materials Science Applications
The field of materials science often leverages the unique properties of fluorinated organic compounds to create materials with enhanced performance characteristics.
Precursor for Liquid Crystal Materials
Benzoic acid derivatives are a known class of compounds used in the synthesis of liquid crystals. The rigid core of the benzoic acid structure is a key feature for inducing mesophase behavior. The introduction of lateral substituents, such as the ethyl and fluoro groups in this compound, can significantly influence the melting point, clearing point, and dielectric anisotropy of the resulting liquid crystal materials. While specific liquid crystals derived from this exact molecule are not extensively reported, the general principles of liquid crystal design suggest its potential as a precursor.
Synthesis of Novel Polymers and Dyes with Enhanced Properties
The carboxylic acid group of this compound allows for its incorporation into polymer chains, such as polyesters and polyamides. The presence of the fluorine atom in these polymers can impart desirable properties, including thermal stability, chemical resistance, and low surface energy. In the realm of dyes, the specific substitution pattern on the benzene (B151609) ring could be used to tune the electronic properties and, consequently, the color and photostability of a dye molecule.
Development of Organic Electronic Materials
Organic electronic materials, used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often rely on aromatic and heteroaromatic building blocks. The electronic properties of these materials can be finely tuned through the introduction of various substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the ethyl group in this compound could be strategically employed to modify the energy levels (HOMO/LUMO) of organic semiconductors. This makes it a potentially useful, though not yet widely reported, building block in the synthesis of new materials for organic electronics.
Applications in Environmental Science and Tracer Studies
While the broader class of fluorobenzoic acids (FBAs) is extensively utilized in environmental science, particularly as tracers in hydrological studies, specific research detailing the application of this compound in these fields is not available in the reviewed scientific literature.
Fluorinated benzoic acids are a significant group of artificial, stable, and non-radioactive tracers. sigmaaldrich.com Their primary application is in the investigation of flow dynamics in various settings, including geothermal, hydrothermal, and oil well applications. sigmaaldrich.com In these contexts, FBAs are introduced into a system, and their movement is monitored to understand fluid flow paths. This information is crucial for applications such as optimizing oil recovery, where tracers help in mapping the movement of water injected into reservoirs. sigmaaldrich.com
The suitability of FBAs as tracers stems from several key properties. They are generally resistant to degradation and have a low affinity for sorption on soil and rock surfaces, allowing them to move with water without significant retardation. Furthermore, advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS-MS) and gas chromatography-mass spectrometry (GC-MS) enable their detection at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. sigmaaldrich.com
Research has been conducted on a wide array of FBA derivatives to expand the suite of available tracers, which is important for studies requiring the simultaneous use of multiple unique tracers. These studies have evaluated various mono-, di-, tri-, and tetra-substituted fluorobenzoic acids. The selection of a specific FBA for a tracer study often depends on factors like the existing chemical background of the study site and the specific analytical methods available.
Despite the extensive research into fluorobenzoic acids as a class for environmental tracer studies, no specific research findings, data, or detailed case studies concerning the use of this compound were identified. The available literature focuses on other isomers and derivatives of fluorobenzoic acid. Therefore, no data tables or detailed research findings for this compound in this application can be provided.
Future Directions and Emerging Research Avenues for 4 Ethyl 3 Fluorobenzoic Acid
Exploration of Unconventional Synthetic Methodologies
The synthesis of specifically substituted aromatic compounds like 4-Ethyl-3-fluorobenzoic acid traditionally relies on multi-step processes. Future research is poised to explore more efficient and novel synthetic routes that offer higher yields, greater selectivity, and improved safety profiles.
One promising area is the adoption of flow chemistry . Continuous-flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly advantageous for hazardous reactions like fluorination. This methodology can enable the safer use of potent fluorinating agents and can be scaled for industrial production more readily than batch processes.
Another key direction is the development of C-H bond functionalization techniques. Directly replacing a hydrogen atom with a carboxyl group or other functionalities on an ethyl-fluoro-benzene precursor would represent a significant step towards atom economy. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
Furthermore, mechanochemical methods , which use mechanical force to induce chemical reactions, are gaining traction as a green chemistry alternative. A solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) has been developed, which is rapid and avoids the use of highly polar, toxic solvents. rsc.org Applying such solvent-free or low-solvent methodologies to the synthesis of this compound could drastically reduce the environmental footprint of its production. rsc.orgresearchgate.net
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, precise control over exothermic reactions, scalability. |
| C-H Functionalization | Increased atom economy, shorter synthetic routes, reduced waste. |
| Mechanochemistry | Solvent-free or reduced solvent use, energy efficiency, rapid reactions. rsc.org |
Discovery of Novel Derivatization Pathways and Chemical Transformations
The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations, opening doors to novel derivatives with tailored properties. Future research will likely focus on creating libraries of new compounds based on this scaffold.
Key derivatization pathways to be explored include:
Amide Bond Formation : Converting the carboxylic acid to a diverse range of amides is a common strategy in medicinal chemistry to modulate biological activity. Biotransformations using microorganisms like Streptomyces sp. have shown the ability to convert fluorinated benzoic acids into the corresponding benzamides, offering a green alternative to traditional chemical methods. tandfonline.com
Esterification : Forming esters can alter the compound's solubility, volatility, and pharmacokinetic properties. researchgate.netnih.gov This is also a common derivatization technique for analytical purposes, such as gas chromatography. researchgate.netnih.gov
Heterocycle Formation : The benzoic acid moiety can serve as a precursor for the synthesis of various heterocyclic systems. For instance, derivatives of 4-fluorobenzoic acid have been used to synthesize 1,3,4-oxadiazole (B1194373) analogs, which are known to possess a range of biological activities. researchgate.net
Charge-Switch Derivatization : A novel method using reagents like 3-(chlorosulfonyl)benzoic acid can modify the analyte's structure to improve ionization efficiency and sensitivity in mass spectrometry analyses. nih.govacs.orgacs.org This could be crucial for detecting trace amounts of this compound or its metabolites in complex biological or environmental samples.
These transformations will enable the synthesis of new chemical entities for screening in drug discovery programs, development of new materials, and creation of probes for chemical biology research.
In-depth Advanced Structural and Spectroscopic Investigations
A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its interactions with biological targets and its material properties. Future research will employ sophisticated analytical techniques to gain deeper insights.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , including two-dimensional techniques and the use of various nuclei (¹H, ¹³C, ¹⁹F), will be instrumental. acs.org ¹⁹F NMR is particularly powerful for studying fluorinated compounds, as it provides a sensitive probe of the local electronic environment, allowing for detailed analysis of intermolecular interactions and conformational changes. acs.org
X-ray Crystallography will be essential for determining the precise solid-state structure of this compound and its derivatives. This information is invaluable for understanding crystal packing, identifying intermolecular hydrogen bonding patterns, and providing data for calibrating and validating computational models.
Vibrational Spectroscopy , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, offers detailed information about the molecule's vibrational modes. nih.gov Studies on perfluorocarboxylic acids have used these techniques to investigate the O-H stretching frequencies, providing insight into bonding and intermolecular forces. nih.gov Similar advanced studies on this compound could elucidate its behavior in different environments.
| Analytical Technique | Key Information Provided |
| Advanced NMR | Detailed solution-state structure, conformational dynamics, electronic environment of the fluorine atom. acs.org |
| X-ray Crystallography | Precise solid-state structure, crystal packing, intermolecular interactions. |
| Vibrational Spectroscopy | Molecular vibrational modes, bond strengths, hydrogen bonding information. nih.gov |
Enhanced Computational Modelling for Predictive Research
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can predict a wide range of properties, guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, such as the molecular electrostatic potential surface, which helps in identifying sites for electrophilic and nucleophilic attack. nih.govsemanticscholar.org DFT models are also increasingly reliable for predicting physicochemical properties like pKa values for carboxylic acids, which is critical for understanding their behavior in biological systems. nih.gov
Molecular Docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of proteins. This in silico screening can help identify potential biological targets and prioritize compounds for synthesis and biological testing, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies will aim to build mathematical models that correlate the structural features of a series of this compound derivatives with their observed biological activity or properties. These models can then be used to predict the activity of yet-to-be-synthesized compounds, further streamlining the design of new molecules with enhanced therapeutic potential or desired material characteristics.
Identification of Undiscovered Biological Activities and Therapeutic Potential
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. rsc.org The specific substitution pattern of this compound makes it an intriguing candidate for exploring a wide range of biological activities.
Future research will focus on screening this compound and its novel derivatives against various biological targets. Previous studies on analogs, such as derivatives of 4-fluorobenzoic acid, have demonstrated antioxidant and antimicrobial activities. researchgate.netresearchgate.netglobalscientificjournal.com This suggests that the this compound scaffold could be a starting point for developing new agents in these areas.
Furthermore, fluorinated compounds are prevalent in anticancer and antiviral drugs. nih.gov Systematic screening of a library of this compound derivatives against cancer cell lines and viral replication assays could uncover new therapeutic leads. nih.govresearchgate.net The unique electronic and steric properties conferred by the ethyl and fluoro substituents may lead to novel mechanisms of action or improved selectivity for specific biological targets.
Sustainable Production and Environmental Impact Mitigation Studies
As with any synthetic compound, the long-term viability of this compound will depend on the development of sustainable production methods and a clear understanding of its environmental fate.
Research into green synthesis routes will be paramount. This includes the use of renewable starting materials, solvent-free reaction conditions (mechanochemistry), and catalytic methods that minimize waste. rsc.orgeurekalert.orgsciencedaily.com The principles of green chemistry aim to reduce the environmental impact associated with chemical manufacturing. researchgate.netdovepress.com
Equally important are studies on the environmental persistence and degradation of this compound. Many fluorinated organic compounds, particularly perfluorinated carboxylic acids (PFCAs), are known as "forever chemicals" due to their extreme resistance to degradation. europa.eunih.gov It is crucial to investigate the biodegradability of this compound. While some fluorinated benzoic acids can undergo biotransformation, the stability of the C-F bond often poses a challenge. tandfonline.comwikipedia.org
Future studies should focus on:
Assessing its potential for bioaccumulation in ecosystems.
Identifying potential microbial or enzymatic pathways for its degradation. researchgate.net
Developing remediation technologies to remove it from water and soil in case of environmental contamination. acs.org
Understanding these aspects will be essential for ensuring that the benefits of this compound can be realized without imposing a long-term environmental burden.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
